
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is structurally related to corticosteroids, which are involved in a wide range of physiological processes including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process may include:
Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions.
Esterification: Formation of the 21-(2-oxopropoxy) group through esterification reactions.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Chromatographic purification: to isolate the desired product.
Crystallization: to obtain pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione can undergo several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione has various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or immunosuppressive effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding can modulate gene expression and influence various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include:
Nuclear receptors: Activation or inhibition of transcription factors.
Signal transduction pathways: Modulation of signaling cascades that regulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Corticosterone: A naturally occurring corticosteroid with similar structural features.
Prednisolone: A synthetic corticosteroid used for its anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects.
Uniqueness
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H34O6 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
11,17-dihydroxy-10,13-dimethyl-17-[2-(2-oxopropoxy)acetyl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O6/c1-14(25)12-30-13-20(28)24(29)9-7-18-17-5-4-15-10-16(26)6-8-22(15,2)21(17)19(27)11-23(18,24)3/h10,17-19,21,27,29H,4-9,11-13H2,1-3H3 |
Clave InChI |
GVLXIUKPLRSMPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


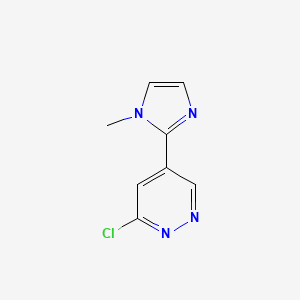
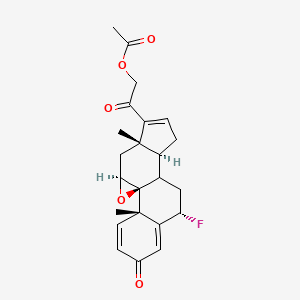
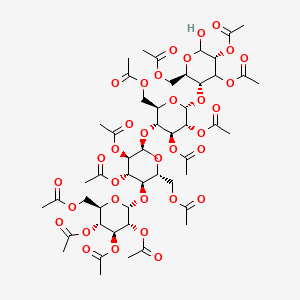
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
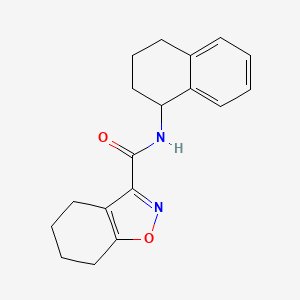
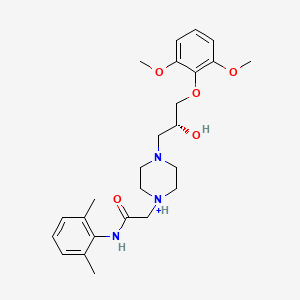

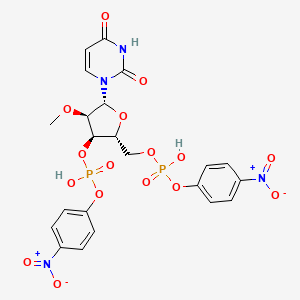
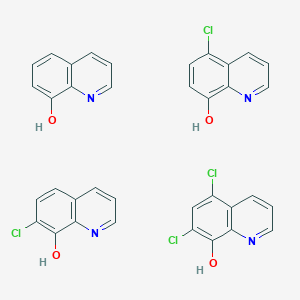
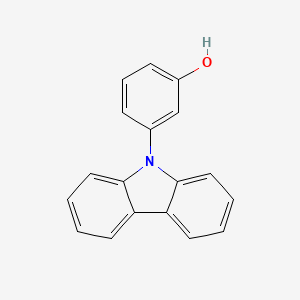
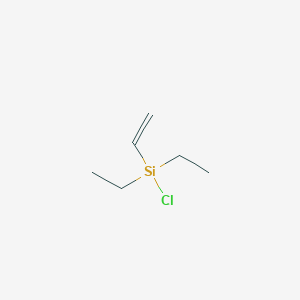
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
